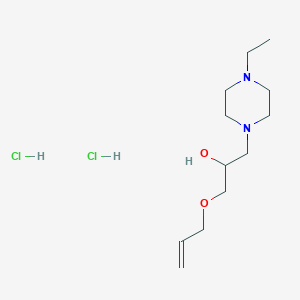
5-isopropyl-N-phenyl-3-thiophenecarboxamide
Vue d'ensemble
Description
5-isopropyl-N-phenyl-3-thiophenecarboxamide (also known as THP) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THP belongs to the class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. In
Mécanisme D'action
THP acts as a partial agonist of the CB1 receptor, which is one of the two main cannabinoid receptors found in the body. The CB1 receptor is primarily located in the central nervous system and is involved in the regulation of pain, mood, and appetite. THP has been shown to activate the CB1 receptor, which leads to the release of neurotransmitters such as dopamine and serotonin. This activation is thought to be responsible for the analgesic and anxiolytic effects of THP.
Biochemical and Physiological Effects:
THP has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, THP has been shown to have anxiolytic and antidepressant effects. THP has also been shown to have anticonvulsant properties, which could make it useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of THP is its selectivity for the CB1 receptor. This selectivity makes it a useful tool for studying the effects of CB1 receptor activation in the body. Additionally, THP is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of THP is its partial agonist activity, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for research on THP. One area of interest is in the development of more selective CB1 receptor agonists. This could lead to the development of more effective pain medications with fewer side effects. Additionally, there is interest in exploring the potential use of THP in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis. Finally, there is interest in exploring the potential use of THP in the treatment of addiction, as the CB1 receptor has been implicated in the development of addiction to drugs such as cocaine and heroin.
Conclusion:
In conclusion, 5-isopropyl-N-phenyl-3-thiophenecarboxamide is a chemical compound with significant potential for therapeutic applications. Its selectivity for the CB1 receptor makes it a useful tool for studying the effects of CB1 receptor activation in the body. While more research is needed to fully understand the potential of THP, it is clear that it has a promising future in the field of medicine.
Applications De Recherche Scientifique
THP has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of pain. THP has been shown to activate the CB1 receptor, which is involved in the modulation of pain sensation. Additionally, THP has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions such as arthritis.
Propriétés
IUPAC Name |
N-phenyl-5-propan-2-ylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-10(2)13-8-11(9-17-13)14(16)15-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCOFGBYOAXPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B4696649.png)
![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4696659.png)
![4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4696664.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide](/img/structure/B4696667.png)
![N'-[1-(4-methylphenyl)ethylidene]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B4696669.png)
![4-methoxy-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4696674.png)
![2-[(4-methoxybenzyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4696683.png)

![2-hydroxy-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4696701.png)
![1-chloro-4-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]oxy}benzene](/img/structure/B4696704.png)
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4696722.png)
![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4696726.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4696727.png)
